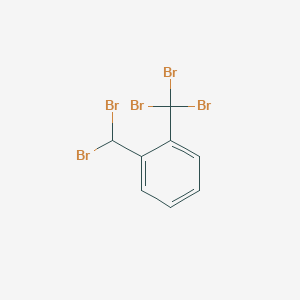![molecular formula C90H138Sn3 B14336508 Bis[2,4,6-tri(propan-2-yl)phenyl]tin CAS No. 98526-67-1](/img/no-structure.png)
Bis[2,4,6-tri(propan-2-yl)phenyl]tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is an organotin compound characterized by the presence of two 2,4,6-tri(propan-2-yl)phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]tin typically involves the reaction of 2,4,6-tri(propan-2-yl)phenyl lithium with tin tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically conducted at low temperatures to control the reactivity of the organolithium reagent.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products Formed
Oxidation: Tin oxides and substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin derivatives.
科学研究应用
Bis[2,4,6-tri(propan-2-yl)phenyl]tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of Bis[2,4,6-tri(propan-2-yl)phenyl]tin involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: Catalytic cycles in organic synthesis, cellular signaling pathways in biological systems.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Triisopropylamine
Comparison
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is unique due to its tin center, which imparts distinct chemical reactivity and applications compared to similar compounds like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine and triisopropylamine. The presence of tin allows for unique catalytic properties and potential biological activities not observed in phosphorus or nitrogen analogs.
属性
| 98526-67-1 | |
分子式 |
C90H138Sn3 |
分子量 |
1576.2 g/mol |
IUPAC 名称 |
bis[2,4,6-tri(propan-2-yl)phenyl]tin |
InChI |
InChI=1S/6C15H23.3Sn/c6*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h6*7-8,10-12H,1-6H3;;; |
InChI 键 |
CHJAVRXYLATBDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)



